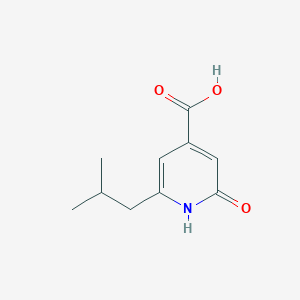

2-Hydroxy-6-(2-methylpropyl)pyridine-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Hydroxy-6-(2-methylpropyl)pyridine-4-carboxylic acid is an organic compound belonging to the pyridine carboxylic acid family. It is characterized by its molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol . This compound is known for its unique structure, which includes a hydroxyl group and a carboxylic acid group attached to a pyridine ring, along with an isobutyl side chain.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-6-(2-methylpropyl)pyridine-4-carboxylic acid typically involves the functionalization of pyridine derivatives. One common method includes the alkylation of 2-hydroxy-4-pyridinecarboxylic acid with isobutyl bromide under basic conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions: 2-Hydroxy-6-(2-methylpropyl)pyridine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products:

Oxidation: 2-Keto-6-(2-methylpropyl)pyridine-4-carboxylic acid.

Reduction: 2-Hydroxy-6-(2-methylpropyl)pyridine-4-methanol.

Substitution: 2-Amino-6-(2-methylpropyl)pyridine-4-carboxylic acid.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

This compound plays a crucial role as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its unique structural features allow for modifications that enhance bioactivity.

Case Study: Neurological Disorders

Research indicates that derivatives of this compound exhibit neuroprotective effects. For instance, a study demonstrated that these derivatives could modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions such as Alzheimer's disease and Parkinson's disease.

Agricultural Chemicals

In the agrochemical sector, 2-Hydroxy-6-(2-methylpropyl)pyridine-4-carboxylic acid is utilized in formulating herbicides and fungicides. This application contributes to effective crop protection while minimizing environmental impact.

Case Study: Herbicide Development

A study evaluated the efficacy of a herbicide formulation containing this compound against common agricultural weeds. Results indicated a significant reduction in weed biomass, demonstrating its potential as a viable alternative to conventional herbicides.

Analytical Chemistry

The compound is employed as a reagent in analytical methods such as chromatography. It aids researchers in separating and identifying complex mixtures, which is crucial for quality control and product development.

Data Table: Analytical Applications

| Methodology | Application | Benefits |

|---|---|---|

| Chromatography | Separation of complex mixtures | High resolution and sensitivity |

| Spectroscopy | Identification of chemical compounds | Accurate quantification |

Food Industry

In the food sector, this compound serves as a flavoring agent and preservative. Its inclusion enhances the taste and shelf life of various food products.

Case Study: Flavor Enhancement

A study on food products containing this compound showed improved flavor profiles and extended shelf life compared to controls without it, indicating its effectiveness as a food additive.

Mecanismo De Acción

The mechanism of action of 2-Hydroxy-6-(2-methylpropyl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors, potentially inhibiting their activity. This compound may also participate in redox reactions, influencing cellular pathways and metabolic processes .

Comparación Con Compuestos Similares

- 2-Hydroxy-6-methylpyridine-4-carboxylic acid

- 2-Hydroxy-4-pyridinecarboxylic acid

- 6-Isobutylisonicotinic acid

Comparison: 2-Hydroxy-6-(2-methylpropyl)pyridine-4-carboxylic acid is unique due to its isobutyl side chain, which imparts distinct steric and electronic properties. This differentiates it from other similar compounds, potentially leading to unique biological activities and chemical reactivity .

Actividad Biológica

2-Hydroxy-6-(2-methylpropyl)pyridine-4-carboxylic acid, also known as a derivative of pyridine, has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into its synthesis, biological activity, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Synthesis

Molecular Formula : C10H13NO3

SMILES : CC(C)CC1=CC(=CC(=O)N1)C(=O)O

InChIKey : QQAKUTQSHWHIMV-UHFFFAOYSA-N

The synthesis of this compound typically involves the alkylation of 2-hydroxy-4-pyridinecarboxylic acid with isobutyl bromide under basic conditions. This method allows for the introduction of the isobutyl side chain, which is crucial for its biological activity.

Enzyme Inhibition and Ligand Interaction

Research indicates that this compound may act as an enzyme inhibitor and a ligand in biochemical assays. Its hydroxyl and carboxylic acid groups facilitate hydrogen bonding and ionic interactions with various enzymes and receptors, potentially inhibiting their activity. This interaction may influence cellular pathways and metabolic processes.

Therapeutic Potential

The compound has been explored for its therapeutic potential in treating various diseases due to its bioactive properties. It has shown promise in modulating the activity of proteins involved in critical biological processes such as metabolism, cell signaling, and gene expression .

The mechanism of action involves the compound's ability to form hydrogen bonds with specific molecular targets. The presence of both hydroxyl and carboxylic acid groups enhances its interaction with biological molecules. This can lead to the modulation of enzymatic activities, influencing metabolic pathways and potentially affecting disease progression .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Hydroxy-6-methylpyridine-4-carboxylic acid | Lacks isobutyl side chain | Moderate enzyme inhibition |

| 2-Hydroxy-4-pyridinecarboxylic acid | Different substitution pattern | Lower binding affinity |

| 6-Isobutylisonicotinic acid | Isobutyl group present | Enhanced lipophilicity |

The presence of the isobutyl side chain in this compound imparts distinct steric and electronic properties compared to its analogs, potentially leading to unique biological activities .

Case Studies and Research Findings

Recent studies have highlighted the compound's role in various biochemical applications:

- Enzyme Modulation : A study demonstrated that derivatives of this compound could effectively inhibit specific lysine deacylases, which are critical in regulating metabolic pathways associated with cancer and other diseases .

- Cellular Assays : In vitro assays have confirmed that this compound can disrupt protein-protein interactions involved in immune responses, suggesting its potential as an immunomodulatory agent.

- Toxicological Studies : Preliminary toxicological assessments indicate a favorable safety profile, making it a candidate for further development in pharmacological applications.

Propiedades

IUPAC Name |

2-(2-methylpropyl)-6-oxo-1H-pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-6(2)3-8-4-7(10(13)14)5-9(12)11-8/h4-6H,3H2,1-2H3,(H,11,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQAKUTQSHWHIMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC(=CC(=O)N1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.